molecular formula C14H19F2NO2S B2718349 N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide CAS No. 2034533-81-6

N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide

Cat. No. B2718349
CAS RN: 2034533-81-6
M. Wt: 303.37
InChI Key: KIQBJCBFWFKYJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide, also known as DFCX, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DFCX is a sulfonamide-based compound that has been found to have potential applications in various fields such as medicinal chemistry, biochemistry, and material science.

Scientific Research Applications

Environmental Fate and Applications

  • Flame Retardants and Environmental Presence : Research has highlighted the occurrence of novel brominated flame retardants (NBFRs) in indoor environments, consumer goods, and food. This study emphasizes the need for further research on the environmental fate, toxicity, and analytical methods for these compounds, indicating a broader concern about the persistence and impact of such chemicals in the environment (Zuiderveen, Slootweg, & de Boer, 2020).

  • Biodegradation of Environmental Contaminants : The ecology of anaerobic degraders of BTEX hydrocarbons in aquifers was reviewed, demonstrating the reliance on microbial processes for the degradation of contaminants like benzene, toluene, ethylbenzene, and xylene. This research points to the significance of understanding microbial communities in treating contaminated groundwater, which may extend to the degradation of various sulfonamide compounds (Lueders, 2016).

  • Water Treatment Technologies : Studies on the treatment technologies for aqueous perfluorooctanesulfonate (PFOS) and perfluorooctanoate (PFOA) provide insights into the removal methods for persistent organic pollutants from water sources. This indicates the potential for developing effective treatment strategies for sulfonamide compounds in environmental matrices (Espana, Mallavarapu, & Naidu, 2015).

Chemical Synthesis and Applications

  • Synthesis of Cyclic Compounds : The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide were discussed, highlighting the versatility and value of sulfonamide derivatives in organic synthesis and potential pharmaceutical applications (Kaneda, 2020).

  • Sulfonamide-Based Medicinal Chemistry : A comprehensive review on sulfonamide-based research over recent years was presented, emphasizing the wide medicinal applications and development value of sulfonamide derivatives. This review suggests the ongoing activity in exploiting sulfonamide compounds for diverse applications, beyond their classical antibacterial use (Shichao et al., 2016).

Mechanism of Action

Target of Action

The primary target of N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide Compounds with similar structures have been found to target the family of poly (adp-ribose) polymerases (parps) .

Mode of Action

The mode of action of N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide It is suggested that the 4,4-difluorocyclohexyl substituent triggers the rearrangement of α-helix 5, which moves away from the active site in parp-2 rather than parp-1 . This leads to an energetically less favorable change in PARP-2 and contributes to the ligand selectivity .

Biochemical Pathways

The specific biochemical pathways affected by N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide Compounds with similar structures have been found to affect dna replication and repair processes .

Result of Action

The molecular and cellular effects of N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide It is suggested that the compound’s action could lead to the suppression of dna repair through "parp trapping" .

properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2NO2S/c1-2-11-5-3-4-6-13(11)20(18,19)17-12-7-9-14(15,16)10-8-12/h3-6,12,17H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQBJCBFWFKYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1S(=O)(=O)NC2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.